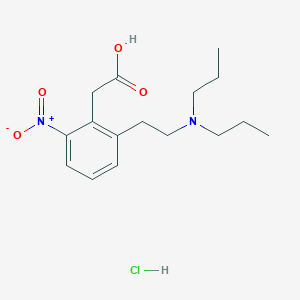

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H25ClN2O4 and its molecular weight is 344.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Corrosion Inhibitors

Organic compounds, particularly those with heteroatoms (O, S, N, and P) and π-electrons, are frequently used as corrosion inhibitors in acidic media, a common environment in industrial cleaning processes including acid pickling and descaling. The effectiveness of organic inhibitors is attributed to the presence of polar functional groups that actively participate in adsorption processes, offering protection against metallic dissolution (Goyal et al., 2018).

Herbicide Toxicity and Environmental Impact

Research on herbicides like 2,4-D, a chlorophenoxy acetic acid derivative, highlights the extensive use in agriculture and the potential environmental impacts. Studies focus on toxicology, mutagenicity, and the necessity for future research on molecular biology aspects, especially gene expression, to assess exposure and degradation of pesticides (Zuanazzi et al., 2020).

Organic Acids in Industrial Applications

The utilization of organic acids such as formic, acetic, citric, and lactic acids in acidizing operations for oil and gas exploration is reviewed. These acids offer advantages over hydrochloric acid in terms of corrosion control, penetration enhancement, and reduced sludging tendency, especially at high temperatures (Alhamad et al., 2020).

Antioxidant Activity Analysis

The study of antioxidants is crucial across various fields, including food engineering and pharmacy. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP are critical for determining the antioxidant activity of compounds, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis (Munteanu & Apetrei, 2021).

Biodegradation of Organic Compounds

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial capacity to degrade ETBE, a gasoline ether oxygenate, highlighting the aerobic biodegradation pathways and the need for further research on anaerobic degradation processes (Thornton et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(diisopropylamino)ethyl methacrylate (dpaema), have been used in the synthesis of cationic nanoparticles for intracellular drug delivery . These nanoparticles are designed to interact with cellular membranes and transport therapeutic agents into cells .

Mode of Action

For instance, DPAEMA, a similar compound, is known to undergo a phase transition in response to changes in pH, which can facilitate membrane-disruptive behavior for intracellular drug delivery

Biochemical Pathways

Based on the properties of similar compounds, it can be inferred that it may play a role in the intracellular delivery of therapeutic agents . This could potentially involve various biochemical pathways depending on the specific agents being delivered.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may facilitate the intracellular delivery of therapeutic agents, potentially leading to various cellular effects depending on the specific agents being delivered .

Action Environment

For instance, DPAEMA, a similar compound, is known to exhibit pH-responsive behavior

Properties

IUPAC Name |

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCGNYEZSMQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543083 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-25-3 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)